8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzopyran framework, with methoxy and dimethyl substituents.
Vorbereitungsmethoden
The synthesis of 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with 7-hydroxy-2H-chromen-2-one, the compound can be synthesized by reacting it with 3-chloro-3-methylbut-1-yne, followed by cyclization in the presence of N,N-diethylaniline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where reagents like sodium ethoxide can replace the methoxy groups with ethoxy groups.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Wirkmechanismus
The mechanism of action of 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as:
Cyclocoumarol: Another benzopyran derivative with anticoagulant properties.
Seselin: A naturally occurring benzopyran with antifungal and antimicrobial activities.
9-Methoxy-2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5-ol: A related compound with potential therapeutic applications.
The uniqueness of 8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substituents and the resulting biological activities, which can differ significantly from those of its analogs.
Eigenschaften
CAS-Nummer |
89625-33-2 |
---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
8,9-dimethoxy-2,2-dimethylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C16H16O5/c1-16(2)6-5-9-14(21-16)10-7-12(18-3)13(19-4)8-11(10)20-15(9)17/h5-8H,1-4H3 |
InChI-Schlüssel |
CWPWDQAKTTWFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C3=CC(=C(C=C3OC2=O)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.